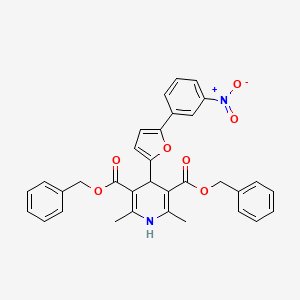

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 421580-74-7

Cat. No.: VC15620451

Molecular Formula: C33H28N2O7

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421580-74-7 |

|---|---|

| Molecular Formula | C33H28N2O7 |

| Molecular Weight | 564.6 g/mol |

| IUPAC Name | dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3 |

| Standard InChI Key | KKVBXAGGXSYHDW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |

Introduction

Chemical Structure and Nomenclature

The compound features a 1,4-dihydropyridine core substituted at the 2- and 6-positions with methyl groups and at the 4-position with a 5-(3-nitrophenyl)furan-2-yl group. The 3- and 5-positions of the DHP ring are esterified with benzyl groups, contributing to its lipophilicity and steric bulk.

Structural Features

-

Dihydropyridine Core: The non-aromatic 1,4-DHP ring enables redox activity, a hallmark of calcium channel modulators like nifedipine .

-

Furan-Nitrophenyl Moiety: The furan ring at C4 is substituted with a 3-nitrophenyl group, introducing electron-withdrawing effects that influence electronic distribution and reactivity .

-

Ester Groups: Benzyl esters at C3 and C5 enhance metabolic stability compared to alkyl esters, as seen in patented DHP derivatives .

Synthesis and Reaction Pathways

Hantzsch Dihydropyridine Synthesis

The compound is synthesized via modified Hantzsch reactions, which condense aldehydes, β-ketoesters, and ammonium salts. A representative route involves:

-

Formation of the DHP Core:

Ethyl acetoacetate (2 mol), 5-(3-nitrophenyl)furan-2-carbaldehyde (1 mol), and ammonium hydroxide are refluxed in methanol, yielding the dihydropyridine intermediate . -

Esterification:

The intermediate undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyl ester groups .

Key Reaction Conditions:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Approaches

Patent EP0094159B1 discloses methods to introduce piperazinyl and cycloalkyl substituents to DHPs, suggesting adaptability for synthesizing derivatives with enhanced bioavailability . For example, substituting benzyl esters with polyethylene glycol (PEG) chains improves aqueous solubility .

Physicochemical Properties

Pharmacological and Industrial Applications

Calcium Channel Modulation

Structural analogs like nicardipine exhibit L-type calcium channel blockade, suggesting potential antihypertensive applications . The 3-nitrophenyl group may enhance binding affinity to vascular smooth muscle receptors compared to 2-nitrophenyl derivatives .

Anticonvulsant Activity

DHP derivatives with aryl-furan substituents demonstrate anticonvulsant effects in rodent models . For instance, compounds with furan-2-yl groups reduced seizure duration by 40–60% in maximal electroshock tests .

Materials Science

The nitro group facilitates π-stacking interactions, making the compound a candidate for organic semiconductors or nonlinear optical materials.

Recent Research Developments

Recent studies have explored:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume